3-Fluoropyridine-4-carbaldehyde hydrofluoride

Übersicht

Beschreibung

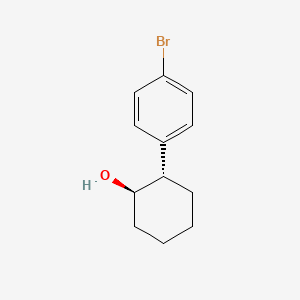

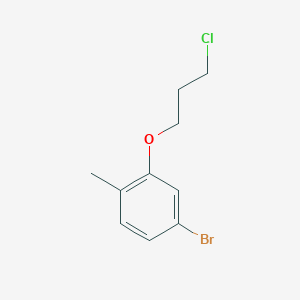

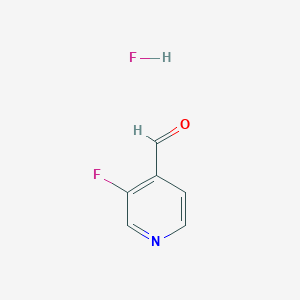

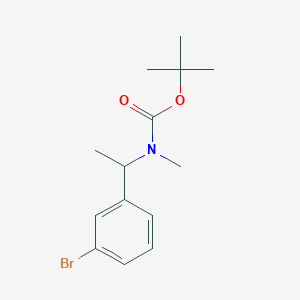

3-Fluoropyridine-4-carbaldehyde hydrofluoride is a chemical compound with the CAS Number: 1820741-48-7 . Its IUPAC name is 3-fluoroisonicotinaldehyde hydrofluoride . The molecular weight of this compound is 145.11 . It has a molecular formula of C6H5F2NO .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 3rd position and a carbaldehyde group at the 4th position . The InChI key for this compound is WXSZLZMWWAZMGM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.13 g/mL at 25 °C . The refractive index (n20/D) is 1.472 .Wissenschaftliche Forschungsanwendungen

New Pathways and Synthesis Techniques

Research has highlighted innovative pathways for synthesizing 3-fluorinated pyrroles, including 3-fluoropyridine-4-carbaldehyde hydrofluoride. These methodologies offer new avenues for creating a variety of 3-fluorinated pyrroles, showing the compound's versatility in synthetic organic chemistry (Surmont et al., 2009). Another study discussed the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids, illustrating the compound's utility in producing specific pyridine derivatives under certain conditions (Cho & Kim, 2008).

Radiochemical Synthesis for Medical Imaging

This compound is under exploration for medical imaging, particularly in PET tracer development for demyelinating diseases. Its derivative, [18F]3F4AP, shows promise in this domain, illustrating the compound's potential in enhancing disease diagnosis and management (Brugarolas et al., 2017).

Mechanistic Insights into Hydrodefluorination

The catalytic hydrodefluorination of fluoropyridines, including derivatives of this compound, provides insights into the regioselectivity and mechanism of this process. Understanding the influence of different catalysts and ligands on the reaction can guide future synthetic strategies and applications in various fields (McKay et al., 2015).

Advances in Fluoromethylation and Catalysis

The compound has been used in the development of advanced fluoromethylation techniques and catalytic systems. This research enhances the synthesis of structurally complex and functionalized molecules, potentially useful in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Safety and Hazards

3-Fluoropyridine-4-carbaldehyde hydrofluoride is considered hazardous. It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent in the aromatic ring .

Mode of Action

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the fluorine atom in the compound could influence its interaction with its targets.

Biochemical Pathways

Fluoropyridines are known to have potential applications in various biological fields, suggesting they may interact with multiple biochemical pathways .

Result of Action

The presence of a fluorine atom in the compound could potentially influence its reactivity and interactions at the molecular and cellular levels .

Action Environment

It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Eigenschaften

IUPAC Name |

3-fluoropyridine-4-carbaldehyde;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO.FH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSZLZMWWAZMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)F.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)